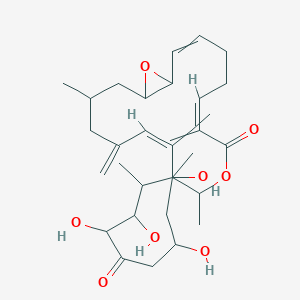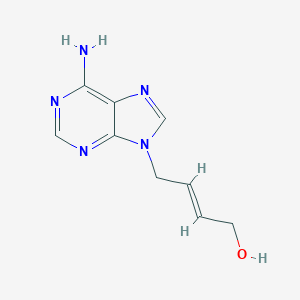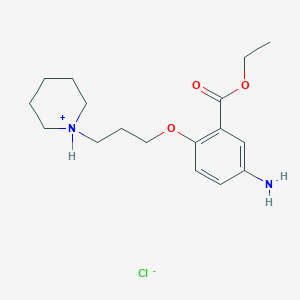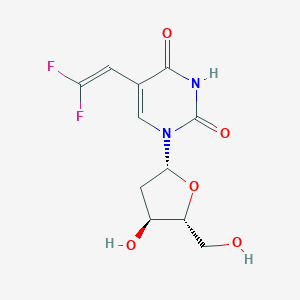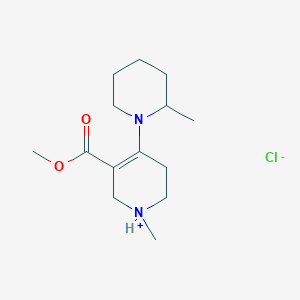
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a tetrahydropyridine ring, a piperidine ring, and a carbomethoxy group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Addition of the Carbomethoxy Group: The carbomethoxy group is added via esterification or transesterification reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Mecanismo De Acción
The mechanism of action of METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-3-carbomethoxy-4-piperidone hydrochloride: Shares structural similarities but differs in specific functional groups.
4-(2-Methylpiperidino)-1,2,5,6-tetrahydropyridine: Lacks the carbomethoxy group, leading to different chemical properties.
Uniqueness
METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
101952-75-4 |
|---|---|
Fórmula molecular |
C14H25ClN2O2 |
Peso molecular |
288.81 g/mol |
Nombre IUPAC |
methyl 1-methyl-4-(2-methylpiperidin-1-yl)-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C14H24N2O2.ClH/c1-11-6-4-5-8-16(11)13-7-9-15(2)10-12(13)14(17)18-3;/h11H,4-10H2,1-3H3;1H |
Clave InChI |
JKRRZQZOPLSHDV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-] |
SMILES canónico |
CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-] |
Sinónimos |
Nicotinic acid, 1,2,5,6-tetrahydro-1-methyl-4-(2-methylpiperidino)-, m ethyl ester, hydrochloride, hydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


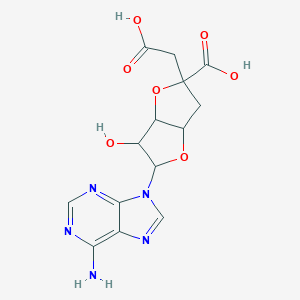
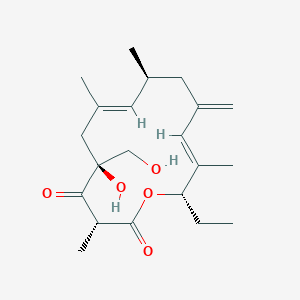
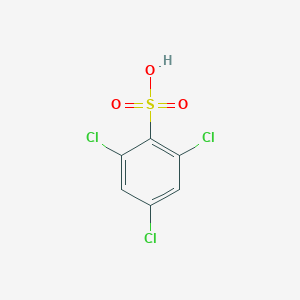

![Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate](/img/structure/B217811.png)



